N-(2-methylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-8-7-10-20(14-18)16-31-23-13-6-4-11-21(23)26-24(36(31,33)34)15-28-27(30-26)35-17-25(32)29-22-12-5-3-9-19(22)2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMGHKGMGWKIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique triazatricyclo structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure includes a sulfanyl group and various aromatic rings which may influence its biological interactions.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions that can modulate biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of bacteria and fungi through various mechanisms including disruption of cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects could be due to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests possible applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that the compound might exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with signaling pathways.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity : A study involving derivatives of similar triazatricyclo compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 15 µg/mL Compound B Escherichia coli 20 µg/mL - Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory properties.
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Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent increase in apoptosis markers.
Cell Line IC50 (µM) MCF-7 10 A549 15
Toxicity Profile
While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. According to the ECHA database, this substance is very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with derivatives differing in substituent groups or core modifications:
Analytical Methods for Structural Comparison
- Molecular Networking & MS/MS Cosine Scores :
Molecular networking () clusters compounds based on MS/MS fragmentation patterns. A cosine score >0.8 between the target compound and analogs (e.g., ) would indicate high structural similarity, particularly in side-chain fragmentation. - Graph-Based Structural Comparison :
Graph-theoretical methods () are critical for evaluating the tricyclic core’s topology. These methods outperform bit-vector approaches in capturing complex ring-system similarities.
Chemical Space and Lumping Strategies
The compound resides in a chemical space populated by NP-like synthetic analogs (). Its methylphenyl and sulfanyl groups align with "lumped" surrogate categories (), where compounds with similar hydrophobicity and electronic profiles are grouped for predictive modeling.
Research Findings and Limitations
- Key Observations :
- Gaps in Data : Experimental binding affinities, solubility, and toxicity data are absent in the provided evidence. Further studies using NMR or LCMS () are needed to validate computational predictions.
Preparation Methods
Formation of the Tricyclic Thia-Triazatricyclo Framework
The tricyclic system is constructed via a [4+2] cyclocondensation between a substituted pyrimidine-2,4-diamine and a thiazine-3-carbaldehyde derivative. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylacetamide (DMA) | |
| Temperature | 120°C, reflux | |
| Catalyst | p-Toluenesulfonic acid (PTSA) | |
| Reaction Time | 18–24 hours | |
| Yield | 58–64% |
The intermediate 5,5-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Sulfone Installation
Controlled oxidation of the thiazine sulfur atom to a sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. Excess oxidant (2.2 equivalents) ensures complete conversion, confirmed by FT-IR (S=O stretch at 1150–1250 cm⁻¹).
Functionalization of the Tricyclic Core
Alkylation at Position 9
The 3-methylbenzyl group is introduced via nucleophilic aromatic substitution (SNAr) using 3-methylbenzyl bromide under basic conditions:
| Reagent | Role | Outcome |
|---|---|---|
| Potassium carbonate | Base | 82% yield |
| Acetonitrile | Solvent | |
| Tetrabutylammonium iodide | Phase-transfer catalyst |
Reaction monitoring via TLC (Rf = 0.45 in 30% ethyl acetate/hexane) ensures completion within 6 hours.
Sulfanyl-Acetamide Side Chain Coupling
The N-(2-methylphenyl)acetamide moiety is attached through a thioether linkage. Two methods dominate:
Method A: Thiol-Ene Click Chemistry
Method B: Nucleophilic Displacement
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Reagents : Sodium hydride, 2-bromo-N-(2-methylphenyl)acetamide
-
Conditions : DMF, 0°C to RT, 8 hours
-
Yield : 73%
Method B offers superior regioselectivity, as confirmed by NOESY NMR correlations between the acetamide methyl group and tricyclic H-4 proton.
Final Deprotection and Purification
Acidic Hydrolysis
A tert-butoxycarbonyl (Boc) group, if present at N-3, is removed using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v). The reaction is quenched with saturated NaHCO3, extracting the product into ethyl acetate.
Crystallization
Recrystallization from ethanol/water (7:3) affords pure product as white needles. Critical parameters:
| Property | Value | Technique |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| Purity | >99% (HPLC, 254 nm) | |
| Optical Rotation | +12.3° (c = 1, CHCl3) |
Analytical Characterization Summary
Challenges and Mitigation Strategies
-
Regioselectivity in Tricyclic Formation : Competing [3+3] cyclization is suppressed by using DMA instead of DMF, favoring the [4+2] pathway.
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Sulfide Over-Oxidation : Stepwise addition of mCPBA at 0°C prevents sulfone degradation.
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Acetamide Racemization : Low-temperature coupling (Method B) retains stereochemical integrity.
Scalability and Industrial Relevance
Bench-scale batches (50–100 g) achieve consistent yields (68–71%) using Method B, with a process mass intensity (PMI) of 32. Continuous-flow systems are under investigation to enhance throughput, particularly for the cyclocondensation step .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves a multi-step approach:
Core Formation : Construct the pyrimido[5,4-c][2,1]benzothiazin core via cyclization reactions.
Substituent Introduction : Attach the 3-methylbenzyl group at position 9 and the chloro/methylphenyl groups via nucleophilic substitution or coupling reactions.
Final Functionalization : Introduce the sulfanyl and acetamide moieties under controlled conditions (e.g., thiol-alkyne "click" chemistry or SN2 displacement) .
Critical Methodologies : Optimize reaction parameters (temperature, solvent polarity, catalyst) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for intermediate purification and validation .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve the tricyclic core and substituent orientation .
- FT-IR Spectroscopy : Validate functional groups (e.g., sulfonyl, acetamide) .
Q. What biological activities have been reported for similar compounds?
A structurally related compound (pyrimido[5,4-c][2,1]benzothiazin derivative) exhibited:
| Activity Type | Mechanism | Model System | Reference |
|---|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | Staphylococcus aureus | |
| Anticancer | Apoptosis induction | MCF-7 cells | |
| Anti-inflammatory | Cytokine inhibition | Acute inflammation | |
| Note : These activities are context-dependent; validate using target-specific assays (e.g., ELISA for cytokines, flow cytometry for apoptosis) . |
Advanced Research Questions
Q. How can synthetic yield be optimized without compromising purity?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent ratio, temperature).
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- In-line Analytics : Implement flow chemistry with real-time HPLC monitoring to reduce side reactions .
Case Study : A related compound achieved 85% yield by optimizing benzyl group introduction at 60°C in DMF .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate antimicrobial claims using both agar diffusion and broth microdilution methods.
- Target Engagement Studies : Use Surface Plasmon Resonance (SPR) to confirm binding affinity to purported targets (e.g., enzymes in cytokine pathways) .
- Structural Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on activity using SAR models .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations .
- QSAR Modeling : Corolate electronic parameters (Hammett constants) with IC₅₀ values .
Example : A spirocyclic analog showed improved COX-2 inhibition due to enhanced π-π stacking in silico .
Q. How to design experiments for mechanistic elucidation?
- Kinetic Studies : Measure enzyme inhibition (e.g., kᵢₙₕᵢ₆ᵢₜₒᵣ) under varied substrate concentrations.
- Metabolomics : Use LC-MS to track downstream metabolite changes in treated cells .
- Gene Expression Profiling : Apply RNA-seq to identify pathways modulated by the compound (e.g., apoptosis genes) .
Q. How do structural modifications influence pharmacological profiles?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl): Enhance metabolic stability but may reduce solubility.
- Aromatic Rings (e.g., 3-methylphenyl): Improve target affinity via hydrophobic interactions .
- Case Study : Replacing a benzyl group with thiophene increased solubility (DMSO: 15 mg/mL → 32 mg/mL) but reduced anticancer potency by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
